
2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide, also known as IDO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is a potent inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the regulation of the immune system.
Mechanism of Action
2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide inhibitor works by inhibiting the activity of this compound, an enzyme that catalyzes the conversion of tryptophan to kynurenine. This metabolic pathway is involved in the regulation of the immune system, and the accumulation of kynurenine has been shown to have immunosuppressive effects on T cells. By inhibiting this compound, this compound inhibitor prevents the accumulation of kynurenine, thereby enhancing the immune response against cancer cells.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have various biochemical and physiological effects, including the inhibition of this compound activity, the reduction of kynurenine levels, and the enhancement of T cell-mediated immune response. This compound inhibitor has also been shown to reduce the production of regulatory T cells, which play a role in the immunosuppressive effects of cancer cells.
Advantages and Limitations for Lab Experiments
2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide inhibitor has several advantages for lab experiments, including its potency and specificity for this compound inhibition. However, this compound inhibitor also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the study of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide inhibitor, including the development of new synthetic methods for its production, the investigation of its potential therapeutic properties in other diseases, and the optimization of its administration and dosage. Additionally, the combination of this compound inhibitor with other immunotherapeutic agents may enhance its efficacy and broaden its therapeutic applications.
Synthesis Methods
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide inhibitor involves the condensation of 5-nitroisatin with phthalic anhydride in the presence of acetic anhydride as a catalyst. The resulting product is then reacted with 5-aminosalicylic acid to yield the final product, this compound inhibitor.
Scientific Research Applications
2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide inhibitor has been extensively studied for its potential therapeutic properties in various diseases, including cancer, autoimmune disorders, and viral infections. One of the main applications of this compound inhibitor is in cancer immunotherapy, where it is used to enhance the immune response against cancer cells. This compound inhibitor has been shown to increase the efficacy of cancer immunotherapy by inhibiting the immunosuppressive effects of this compound on T cells.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-15-8-10-7-11(5-6-14(10)20-15)19-16(23)9-21-17(24)12-3-1-2-4-13(12)18(21)25/h1-7H,8-9H2,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXRBHZRCGBEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

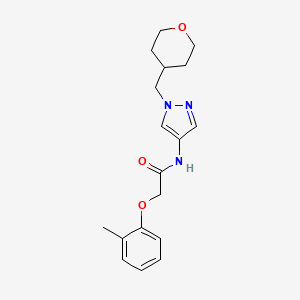

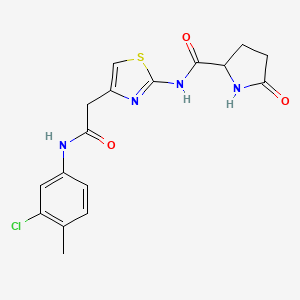

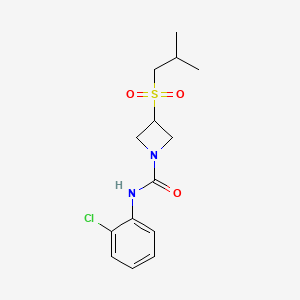
![2-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2830827.png)
![3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride](/img/structure/B2830828.png)
![4-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2830830.png)
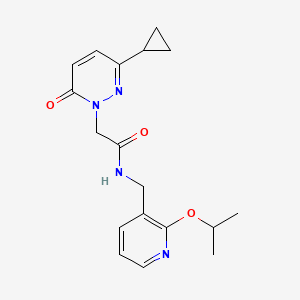
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2830833.png)
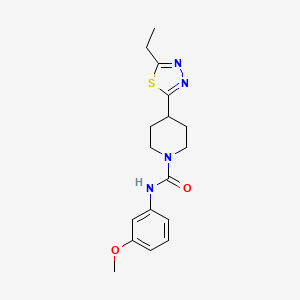

![(1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2830836.png)
